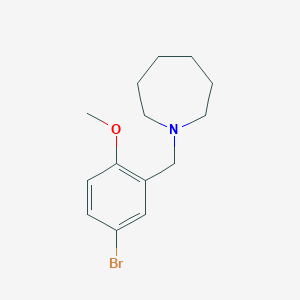![molecular formula C17H16ClN3O3 B5617797 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide" is a chemical compound of interest due to its molecular structure and potential applications. While the specific compound itself is not directly mentioned in the papers, related compounds and their synthesis, properties, and molecular structures have been extensively studied.
Synthesis Analysis
- Synthesis Techniques : Compounds similar to "N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide" are typically synthesized using a variety of techniques including acylation, catalytic hydrogenation, and nucleophilic substitution. For example, the synthesis of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through multiple steps including acylation and hydrogenation, reflecting the complex nature of synthesizing such compounds (He et al., 2014).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of related compounds reveals significant details about their molecular arrangement. For instance, some compounds crystallize in the monoclinic space group, with specific unit cell parameters and are stabilized by interactions like hydrogen bonding and pi-pi conjugation (He et al., 2014).
Chemical Reactions and Properties
- Chemical Reactivity : The reactivity of such compounds is influenced by their molecular structure. For example, certain nitrobenzamide derivatives have been synthesized that undergo nucleophilic substitution reactions, highlighting the reactive nature of these compounds (Sparke et al., 2010).
Physical Properties Analysis
- Solubility and Thermal Stability : Polyimides derived from compounds containing pyrrolidinyl groups show good solubility in common organic solvents and exhibit high thermal stability, indicating the robust nature of these compounds (Huang et al., 2017).
Chemical Properties Analysis
- Hydrogen Bonding and Framework Structures : Many of these compounds form three-dimensional framework structures via hydrogen bonding and other intermolecular interactions, which are crucial for understanding their chemical properties (Vasconcelos et al., 2006).
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-15-11-13(5-8-16(15)20-9-1-2-10-20)19-17(22)12-3-6-14(7-4-12)21(23)24/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUHGNOQZMBVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5617717.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617720.png)
![N-cyclopentyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617742.png)
![1-{2-[1-tert-butyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5617753.png)

![2-(4-fluorophenyl)-6-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5617769.png)
![(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617776.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5617800.png)




![8-(2-morpholinylcarbonyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5617829.png)
![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)